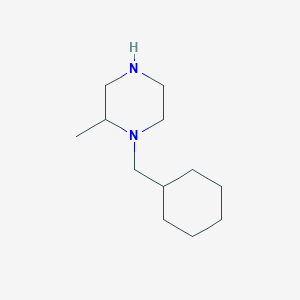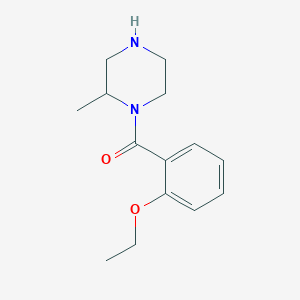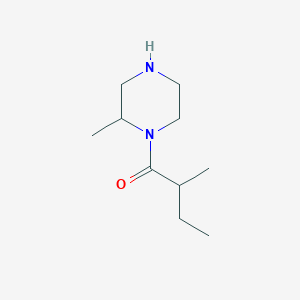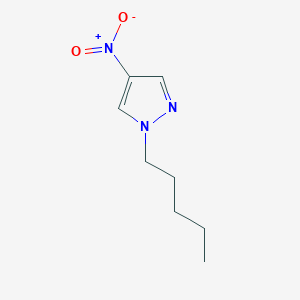amine CAS No. 1240590-82-2](/img/structure/B6361865.png)
[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](2-methylpropyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](2-methylpropyl)amine, also known as 2-Methoxy-3-phenylprop-2-en-1-yl (2-methylpropyl)amine, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. This compound is a part of the larger class of compounds known as amines, which are organic compounds that contain a nitrogen atom bonded to at least one hydrogen atom. The structure of 2-Methoxy-3-phenylprop-2-en-1-yl (2-methylpropyl)amine consists of a nitrogen atom bonded to two hydrogen atoms and two carbon atoms, with the two carbon atoms being connected by a double bond. This compound has been investigated for its potential uses in biochemistry, physiology, and other scientific fields.
Wissenschaftliche Forschungsanwendungen
Environmental Degradation Products of Chemical Warfare Agents
(Munro et al., 1999) explored the degradation products of chemical warfare agents, highlighting the environmental and health implications of these compounds. Although this paper does not specifically mention "(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine," it provides context on how similar compounds might behave in environmental settings, including their degradation processes and potential toxicity.
Biomarkers for Tobacco-Related Cancer Research
Hecht (2002) discussed the importance of human urinary carcinogen metabolites as biomarkers for investigating the relationship between tobacco use and cancer. The review emphasizes methods for quantifying carcinogens and their metabolites, which could include the analysis of compounds similar to "(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine" in clinical research settings. (Hecht, 2002)
Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders
Research by Jůza et al. (2022) on dopamine D2 receptor ligands addresses the synthesis and application of compounds in treating neuropsychiatric disorders. This research underlines the therapeutic potential of structurally related compounds in modulating neurotransmitter systems for disease treatment. (Jůza et al., 2022)
Immunomodulatory Effects of Imiquimod
Syed (2001) reviewed the applications of imiquimod, a compound that, like "(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine," functions as an immune response modifier. The review covers the mechanisms and therapeutic effects of imiquimod in treating skin disorders, offering insights into how related compounds might be utilized for their immunomodulatory properties. (Syed, 2001)
Biogenic Amines in Food Safety
Teunissen et al. (2010) provided a comprehensive overview of the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites in various matrices. The review highlights the importance of monitoring biogenic amines, including compounds structurally similar to "(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine," for food safety and human health. (Teunissen et al., 2010)
Eigenschaften
IUPAC Name |
N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12(2)11-15-10-6-8-13-7-4-5-9-14(13)16-3/h4-9,12,15H,10-11H2,1-3H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVKWAZAIXTMLB-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC=CC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC/C=C/C1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6361790.png)
![1-[(4-tert-Butylphenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6361801.png)
![3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361806.png)
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361811.png)
![4-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6361820.png)
![3,5-Dibromo-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361826.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361830.png)


![N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride](/img/structure/B6361847.png)
![2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361864.png)
amine hydrochloride](/img/structure/B6361871.png)
